molecular formula C18H27N3O2 B250826 N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]propanamide

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]propanamide

Cat. No.: B250826
M. Wt: 317.4 g/mol
InChI Key: NZRAXIKSDWKMCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]propanamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,2-dimethylpropanoyl group and a phenyl ring. It has garnered interest in various fields of scientific research due to its potential pharmacological properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]propanamide typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2,2-dimethylpropanoyl chloride under basic conditions to form the 2,2-dimethylpropanoyl-piperazine intermediate.

    Coupling with Phenyl Derivative: The intermediate is then coupled with a phenyl derivative, such as 4-bromoaniline, in the presence of a coupling agent like palladium on carbon (Pd/C) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the phenyl ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]propanamide involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]propanamide is unique due to its specific structural features, such as the presence of the 2,2-dimethylpropanoyl group and the piperazine ring

Properties

Molecular Formula

C18H27N3O2

Molecular Weight

317.4 g/mol

IUPAC Name

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]propanamide

InChI

InChI=1S/C18H27N3O2/c1-5-16(22)19-14-6-8-15(9-7-14)20-10-12-21(13-11-20)17(23)18(2,3)4/h6-9H,5,10-13H2,1-4H3,(H,19,22)

InChI Key

NZRAXIKSDWKMCO-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C

Origin of Product

United States

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